molecular formula C12H13F3N4O B7050113 1-[(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-one

1-[(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-one

Cat. No.: B7050113
M. Wt: 286.25 g/mol
InChI Key: NHBROSJQVDSQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-one is a heterocyclic compound that features a triazole ring and a pyridinone moiety

Preparation Methods

The synthesis of 1-[(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring followed by its attachment to the pyridinone core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-[(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent due to its unique chemical structure.

    Industry: It finds applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 1-[(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-one include other triazole and pyridinone derivatives. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4O/c1-3-9-16-17-10(18(9)2)7-19-5-4-8(6-11(19)20)12(13,14)15/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBROSJQVDSQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1C)CN2C=CC(=CC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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